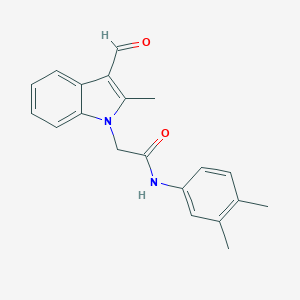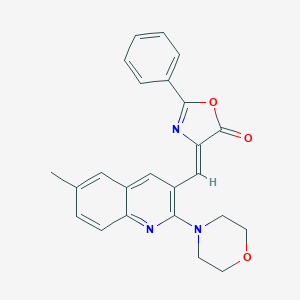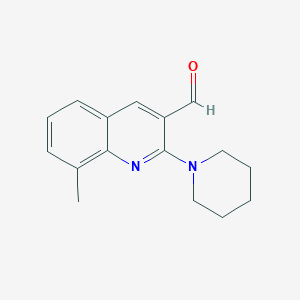![molecular formula C12H15N3OS B317099 2-[2-(PROPAN-2-YLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B317099.png)
2-[2-(PROPAN-2-YLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(PROPAN-2-YLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(PROPAN-2-YLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves the reaction of 2-(isopropylthio)-1H-benzimidazole with acetic anhydride or acetyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(PROPAN-2-YLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetamide group, yielding the parent benzimidazole derivative.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Parent benzimidazole derivative.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(PROPAN-2-YLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[2-(PROPAN-2-YLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(isopropylthio)-1H-benzimidazole: The parent compound without the acetamide group.
2-(methylthio)-1H-benzimidazole: A similar compound with a methylthio group instead of an isopropylthio group.
2-(isopropylthio)-1H-benzimidazol-5-amine: A derivative with an amine group at the 5-position.
Uniqueness
2-[2-(PROPAN-2-YLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is unique due to the presence of both the isopropylthio and acetamide groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzimidazole derivatives.
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-(2-propan-2-ylsulfanylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)17-12-14-9-5-3-4-6-10(9)15(12)7-11(13)16/h3-6,8H,7H2,1-2H3,(H2,13,16) |
InChI Key |
IDHKKVPUYYYKHU-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=CC=CC=C2N1CC(=O)N |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2N1CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-{4-[(3-iodobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)propanamide](/img/structure/B317018.png)

![N-(4-{5-oxo-4-[3-(2-propynyloxy)benzylidene]-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide](/img/structure/B317020.png)
![Methyl 4-[({[(4-bromophenoxy)acetyl]amino}carbothioyl)amino]benzoate](/img/structure/B317021.png)
![N-(4-acetylphenyl)-N'-[(4-bromophenoxy)acetyl]thiourea](/img/structure/B317022.png)

![5-{[6-Methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B317025.png)

![N-[(3,4-dimethylphenoxy)acetyl]-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B317030.png)
![N-[(4-chloro-2-methylphenoxy)acetyl]-N'-(5-chloro-2-pyridinyl)thiourea](/img/structure/B317033.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea](/img/structure/B317037.png)
![5-bromo-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B317038.png)

![methyl 4-{4-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B317041.png)
